9-(beta-D-Galactopyranosyloxy)nonanoic acid

Description

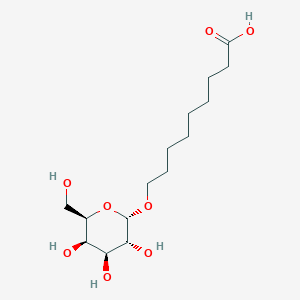

9-(β-D-Galactopyranosyloxy)nonanoic acid (CAS: 83345-63-5) is a glycosylated derivative of nonanoic acid, where a β-D-galactopyranosyl moiety is linked via an ether bond to the ninth carbon of the nonanoic acid chain. This compound combines the hydrophobic properties of the C9 alkyl chain with the hydrophilic galactose unit, making it amphiphilic. While its exact biological roles remain understudied, its inclusion in biochemical catalogs highlights relevance in glycobiology and synthetic chemistry .

Properties

IUPAC Name |

9-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLPLHMJDGCNY-NZNQWUEYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(beta-D-Galactopyranosyloxy)nonanoic acid typically involves the glycosylation of nonanoic acid with beta-D-galactopyranosyl chloride under controlled conditions. The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as enzymatic synthesis or microbial fermentation. These methods offer higher yields and better control over the stereochemistry of the glycosidic bond.

Chemical Reactions Analysis

Types of Reactions: 9-(beta-D-Galactopyranosyloxy)nonanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols or aldehydes.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Glycobiology Research

Overview :

The primary application of 9-(beta-D-Galactopyranosyloxy)nonanoic acid is in glycobiology research, where it aids in the study of glycan structures and their biological roles. Its unique structure allows researchers to investigate the interactions between glycans and proteins, which are crucial for various biological processes, including cell signaling and recognition.

Key Findings :

- Glycan Interaction Studies : Research indicates that this compound can influence cellular processes through its interactions with biomolecules, particularly in modulating immune responses and cell adhesion mechanisms.

- Synthesis of Derivatives : The compound can participate in various chemical reactions typical of both fatty acids and glycosides, facilitating the synthesis of derivatives with enhanced biological activities.

Drug Delivery Systems

Overview :

this compound has been explored as a component in drug delivery systems, particularly for targeting liver tumors. Its galactose moiety allows for active targeting through receptors abundant on hepatocytes.

Case Study :

- A study demonstrated the use of galactosylated liposomes incorporating this compound for delivering chemotherapeutic agents to liver metastases. The results showed enhanced accumulation of the drug in the liver compared to conventional liposomes, indicating improved therapeutic outcomes while minimizing systemic side effects .

Therapeutic Applications

Overview :

The unique properties of this compound make it a candidate for therapeutic applications beyond drug delivery.

Potential Uses :

- Cancer Therapy : By modifying liposomal carriers with this compound, researchers have aimed to enhance the specificity and efficacy of cancer treatments targeting liver tumors .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although further research is needed to fully understand its efficacy and mechanisms .

Mechanism of Action

The mechanism by which 9-(beta-D-Galactopyranosyloxy)nonanoic acid exerts its effects depends on its specific application. For example, in enzymatic reactions, it may act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and the release of galactose. The molecular targets and pathways involved are typically related to carbohydrate metabolism and glycosylation processes.

Comparison with Similar Compounds

Nonanoic Acid (Pelargonic Acid)

Nonanoic acid (C₉H₁₈O₂, MW: 158.24) is a straight-chain fatty acid with herbicidal properties. Unlike the galactosylated derivative, it lacks polar sugar moieties, enabling rapid membrane penetration and necrosis in plants via lipid bilayer disruption .

Pseudomonic Acid B

Pseudomonic acid B (C₂₇H₄₂O₁₀, MW: 526.62) contains a nonanoic acid backbone conjugated to a tetrahydropyran-epoxy moiety. This complex structure underpins its antibiotic activity against Staphylococcus aureus by inhibiting isoleucyl-tRNA synthetase .

9M5 (9-(3-Methyl-5-Pentylfuran-2-yl)-Nonanoic Acid)

9M5 (C₁₉H₃₀O₃, MW: 306.45) features a furan ring substitution, enhancing lipophilicity and altering fragmentation patterns in mass spectrometry compared to galactosylated nonanoic acid .

β-D-Galactopyranosyl Oleanolate

This triterpenoid glycoside shares the β-D-galactopyranosyl group with the target compound but is linked to oleanolic acid instead of nonanoic acid, demonstrating the versatility of galactosylation in modifying bioactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| 9-(β-D-Galactopyranosyloxy)nonanoic acid | C₁₅H₂₈O₉ | 352.38 | Moderate | Galactose, carboxylic acid |

| Nonanoic acid | C₉H₁₈O₂ | 158.24 | Low | Carboxylic acid |

| Pseudomonic acid B | C₂₇H₄₂O₁₀ | 526.62 | Low | Epoxide, tetrahydropyran |

| 9M5 | C₁₉H₃₀O₃ | 306.45 | Insoluble | Furan, carboxylic acid |

- Solubility: The galactose moiety in 9-(β-D-Galactopyranosyloxy)nonanoic acid improves water solubility compared to nonanoic acid and 9M5 but remains less soluble than smaller glycosides like β-D-galactopyranosyl oleanolate .

Nonanoic Acid

Pseudomonic Acid B

Biological Activity

9-(beta-D-Galactopyranosyloxy)nonanoic acid, a galactose-derived compound, has garnered attention in the field of glycobiology due to its potential biological activities. This compound is notable for its structural features that facilitate interactions with various biological systems, particularly in cell signaling and immune response modulation.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of a long-chain fatty acid with a galactopyranosyl moiety, which is critical for its biological interactions.

1. Glycobiology and Cell Interaction

This compound acts as a biochemical reagent that can influence cell signaling pathways. Its galactose component allows it to interact with lectins and glycoproteins, which are essential in mediating cellular communication and immune responses. Studies have indicated that such interactions can modulate inflammatory responses, making this compound a candidate for therapeutic applications in inflammatory diseases.

3. Potential Anti-cancer Activity

There is emerging evidence suggesting that compounds with similar structures may possess anti-cancer properties by inducing apoptosis in cancer cells. The galactose moiety may enhance the uptake of these compounds into tumor cells, facilitating targeted therapeutic effects .

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of galactose derivatives on macrophage activation. It was found that these compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 when macrophages were stimulated with lipopolysaccharides (LPS). This suggests a potential role for this compound in managing inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial efficacy of similar fatty acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, supporting the hypothesis that fatty acids can disrupt membrane integrity, leading to cell death .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Glycobiology Interaction Study | Cell signaling | Modulation of inflammatory cytokines |

| Antimicrobial Activity Investigation | Bacterial inhibition | Significant growth inhibition in S. aureus and E. coli |

| Anti-cancer Potential Analysis | Apoptosis induction | Enhanced uptake in tumor cells leading to apoptosis |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 9-(β-D-Galactopyranosyloxy)nonanoic acid?

- Methodological Answer : Synthesis requires regioselective glycosylation to ensure the β-D-galactopyranosyl group is attached specifically to the C9 position of nonanoic acid. Orthoester intermediates (e.g., 9-O-acyl derivatives) can protect reactive hydroxyl groups during coupling . Enzymatic approaches using β-galactosidases may enhance stereochemical control, as seen in chemoenzymatic synthesis of analogous glycoconjugates . Purification via reverse-phase HPLC with MS validation is critical to isolate the target compound from unreacted precursors .

Q. Which analytical techniques are essential for characterizing 9-(β-D-Galactopyranosyloxy)nonanoic acid?

- Methodological Answer :

- NMR : Assign stereochemistry using - and -NMR, focusing on anomeric proton signals (δ 4.5–5.5 ppm for β-glycosidic bonds) and carboxylate protons (δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H] ~ 409.4 Da) and detects glycosylation-specific fragmentation patterns .

- Chromatography : HILIC or size-exclusion chromatography resolves polar intermediates, while Pharmacopeial Forum guidelines recommend validated HPLC protocols for purity ≥95% .

Q. How can researchers validate the stability of 9-(β-D-Galactopyranosyloxy)nonanoic acid in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies under varying pH (4–9) and temperatures (25–40°C). Monitor hydrolysis of the glycosidic bond via LC-MS, comparing degradation rates to structurally similar compounds (e.g., methyl 9-oxononanoate, which shows ester bond lability at pH >8) . Use borate buffers (pH 8.0) to stabilize glycosides during storage .

Advanced Research Questions

Q. How can chemoenzymatic strategies optimize the introduction of sialic acid residues adjacent to the galactopyranosyl group?

- Methodological Answer : Co-express α-2,3/6-sialyltransferases with the galactosylated substrate in a one-pot reaction. For example, Neu5Ac9N3α2–8Neu5Acα2–3LacβProN3 synthesis used sequential enzymatic glycosylation with CMP-activated sialic acid donors . Kinetic monitoring via -NMR or fluorescent probes (e.g., FMP-10) tracks reaction progress .

Q. What strategies resolve discrepancies between mass spectrometry and NMR data for structural isomers?

- Methodological Answer : Use orthogonal techniques:

- Ion Mobility-MS : Differentiates isomers based on collisional cross-sectional areas .

- 2D-NMR (NOESY/ROESY) : Identifies spatial proximity between the galactopyranosyl anomeric proton and nonanoic acid methylene groups .

- Synthetic Controls : Compare with regioselectively deuterated analogs (e.g., Nonanoic acid-9,9,9-d3) to confirm linkage positions .

Q. How can researchers study the interaction of 9-(β-D-Galactopyranosyloxy)nonanoic acid with lectins or carbohydrate-binding proteins?

- Methodological Answer :

- SPR/BLI : Immobilize the compound on a carboxymethyl dextran chip and measure binding kinetics (e.g., ) for lectins like galectin-3 .

- Competitive ELISA : Use glycan microarrays to screen binding specificity against panels of lectins, referencing β-D-galactopyranosyl ceramide interactions as a model .

Q. What in vivo tracking methods are suitable for studying the metabolic fate of this compound?

- Methodological Answer : Isotopic labeling (e.g., -glucose precursors for galactose biosynthesis) enables LC-MS/MS tracing in biological matrices. For spatial tracking, synthesize a fluorescent derivative by conjugating anthracene probes (e.g., FMP-9) to the nonanoic acid backbone .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of galactosylated fatty acids?

- Methodological Answer : Standardize assay conditions (e.g., cell type, incubation time) and validate purity (>98% via Pharmacopeial assays) . Compare results with structurally defined analogs (e.g., β-Galactosyl-C18-ceramide) to isolate structure-activity relationships . Use siRNA knockdowns (e.g., targeting galectin-1) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.